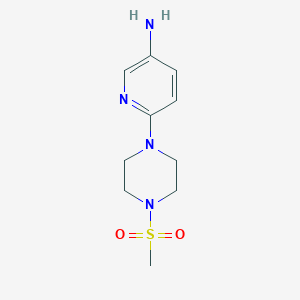
6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C10H16N4O2S . It has been used to synthesize derivatives that showed significant antiproliferative activity against human cancer cell lines. This indicates its potential as a precursor in developing anticancer agents.
Synthesis Analysis
The compound has been used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a piperazine ring via a single bond. The piperazine ring carries a methylsulfonyl group .
Chemical Reactions Analysis
The compound has been involved in the synthesis of various derivatives, which have shown significant biological activity . The exact chemical reactions involving “this compound” are not specified in the retrieved papers.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 192.26 g/mol . Other physical and chemical properties are not specified in the retrieved papers.
科学的研究の応用
Overview of Chemical Applications in Heterocyclic Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives, forming a backbone for the creation of structurally diverse N-heterocycles like piperidines, pyrrolidines, and azetidines. These compounds are crucial in natural products and therapeutically relevant molecules, indicating a potential application area for 6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine in medicinal chemistry through its structural resemblance and functional utility in synthesizing complex heterocyclic frameworks (Philip et al., 2020).
Medicinal Chemistry and Therapeutic Applications
The presence of piperazine rings in pharmaceuticals underscores their significance in drug design, showcasing diverse therapeutic uses from antipsychotics to antivirals. The flexibility of piperazine derivatives, including compounds like this compound, suggests their utility in developing new therapeutic agents. Modifying the piperazine nucleus alters medicinal potential, pointing towards this compound's adaptability in rational drug design for various diseases (Rathi et al., 2016).
Central Nervous System (CNS) Drug Development
Compounds with piperazine structures are investigated for their potential CNS activity, indicating that this compound could serve as a lead molecule in synthesizing new CNS-active drugs. The diversity of functional groups capable of inducing CNS effects highlights the importance of structural exploration within this chemical space for novel therapeutics (Saganuwan, 2017).
Anti-Mycobacterial Research
Piperazine derivatives are noted for their significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This insight into the anti-mycobacterial potential of piperazine-based molecules underscores the relevance of exploring compounds like this compound in tuberculosis research and treatment development (Girase et al., 2020).
作用機序
Target of Action
The primary target of the compound 6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine is the PI3Kα . PI3Kα is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a promising anti-cancer target .
Mode of Action
The compound acts as a selective PI3Kα inhibitor . It binds to the PI3Kα enzyme, inhibiting its activity. This inhibition prevents the phosphorylation of AKT, a key protein in the PI3K/AKT/mTOR pathway .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular processes, including growth and survival. By inhibiting PI3Kα, the compound disrupts this pathway, leading to reduced phosphorylation of AKT and subsequent downstream effects .
Result of Action
The inhibition of the PI3K/AKT/mTOR pathway by this compound can lead to cellular changes that inhibit the growth and proliferation of cancer cells . In vivo evaluation against SKOV-3 xenograft models demonstrated a dose-dependent antitumor efficacy .
生化学分析
Biochemical Properties
6-(4-(Methylsulfonyl)piperazin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K). This enzyme is crucial in various cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3K, this compound can modulate the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells . The compound’s interaction with PI3K involves binding to the enzyme’s active site, thereby preventing its activation and subsequent downstream signaling.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting the PI3K/AKT/mTOR pathway . Additionally, it can affect cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the inhibition of PI3K by this compound results in decreased phosphorylation of AKT, a key protein in the pathway, thereby reducing cell survival signals and promoting programmed cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PI3K. The compound binds to the ATP-binding pocket of PI3K, preventing the enzyme from phosphorylating its substrates . This inhibition leads to a cascade of downstream effects, including reduced activation of AKT and mTOR, which are critical for cell growth and survival. Furthermore, this compound can influence gene expression by modulating transcription factors that are regulated by the PI3K/AKT/mTOR pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of compensatory pathways that counteract its inhibitory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PI3K. The inhibition of PI3K by this compound affects metabolic flux and metabolite levels within cells . For example, the reduced activity of the PI3K/AKT/mTOR pathway can lead to decreased glucose uptake and glycolysis, impacting cellular energy production . Additionally, the compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on PI3K . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with PI3K and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its inhibitory effects on PI3K . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
6-(4-methylsulfonylpiperazin-1-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-17(15,16)14-6-4-13(5-7-14)10-3-2-9(11)8-12-10/h2-3,8H,4-7,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTLRGFRRDFLRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017171-54-8 |
Source


|
| Record name | 6-(4-methanesulfonylpiperazin-1-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)


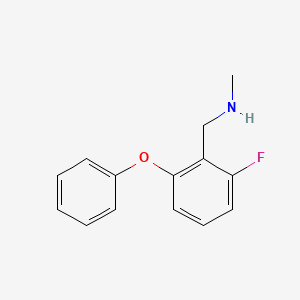
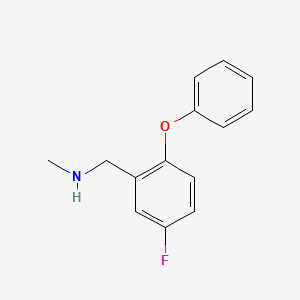
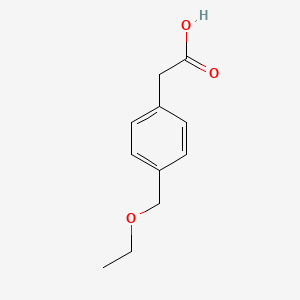
![4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1345245.png)
![Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate](/img/structure/B1345248.png)
![2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1345249.png)
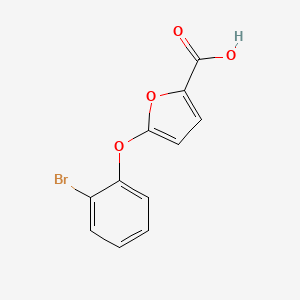

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1345256.png)

![1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1345259.png)
